molecular formula C18H24N4O3S B12586094 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide

2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide

Cat. No.: B12586094
M. Wt: 376.5 g/mol
InChI Key: RWRZNDRDEFMLSM-UHFFFAOYSA-N
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Description

2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide is a complex organic compound with a molecular formula of C15H18N4O5S . This compound is characterized by the presence of a benzimidazole ring fused with a morpholine moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide involves multiple steps. The initial step typically includes the formation of the benzimidazole core, followed by the introduction of the morpholine group. The final step involves the attachment of the sulfanyl and N-propylacetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide involves its interaction with specific molecular targets. The compound is known to modulate lysosomal pH by facilitating the transmembrane transport of anions across vesicular and cellular phospholipid membranes. This disruption of lysosomal pH homeostasis can lead to the inactivation of lysosomal enzymes, thereby affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide stands out due to its unique combination of a benzimidazole ring and a morpholine moiety.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C18H24N4O3S/c1-2-7-19-16(23)13-26-18-20-14-5-3-4-6-15(14)22(18)12-17(24)21-8-10-25-11-9-21/h3-6H,2,7-13H2,1H3,(H,19,23)

InChI Key

RWRZNDRDEFMLSM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3

Origin of Product

United States

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